REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:19])[CH:3]([N:12]1CCC(=O)CC1)[C:4]#[C:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Cl-].[NH4+]>>[CH3:1][CH:2]([CH3:19])[CH:3]([NH2:12])[C:4]#[C:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:1.2|
|
Name
|
1-(4-methyl-1-phenylpent-1-yn-3-yl)piperidin-4-one
|
Quantity
|
76.6 mg
|
Type
|
reactant
|
Smiles
|
CC(C(C#CC1=CC=CC=C1)N1CCC(CC1)=O)C
|
Name
|
|
Quantity
|
48 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 90° C. for 4 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The pressure tube was purged with argon for 5 min
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
saturated ethanolic ammonia solution (2 ml) was added
|
Type
|
CUSTOM
|
Details
|
The pressure tube was sealed tightly
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C#CC1=CC=CC=C1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.3 mg | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |